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Abstract
(R)-α-Hydroxy-cyclohexanepropanoic acid is a bifunctional chiral building block of significant

value in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a

defined stereocenter at the α-position, a lipophilic cyclohexane moiety, and two versatile

functional groups (hydroxyl and carboxylic acid), makes it an attractive starting material for the

synthesis of complex, enantiomerically pure molecules.[1] This guide provides an in-depth look

at the applications of this synthon, focusing on its role in the development of high-value

pharmaceutical agents. We present a key case study in the synthesis of CCR5 antagonists for

HIV-1 therapy, followed by detailed, field-proven protocols for its chemical modification and

stereochemical analysis.

Introduction: The Strategic Value of a Versatile
Synthon
In pharmaceutical development, the stereochemistry of a drug candidate is a critical

determinant of its efficacy and safety. Often, only one enantiomer is responsible for the desired

therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] (R)-
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α-Hydroxy-cyclohexanepropanoic acid, also known as (2R)-3-cyclohexyl-2-hydroxypropanoic

acid, provides a reliable platform for introducing a specific stereocenter into a target molecule.

The strategic advantages of this building block are threefold:

Stereochemical Control: It provides a pre-defined (R)-stereocenter, obviating the need for

complex asymmetric synthesis or challenging chiral separations later in a synthetic route.

Structural Features: The bulky, lipophilic cyclohexane group can enhance binding affinity to

biological targets and improve pharmacokinetic properties.[1]

Synthetic Versatility: The hydroxyl and carboxylic acid groups serve as handles for a wide

array of chemical transformations, allowing for peptide couplings, esterifications, and other

modifications to build molecular complexity.[1]

These attributes have made it a sought-after component in the design of novel therapeutics,

particularly where specific hydrophobic and stereochemical interactions are required for

biological activity.

Physicochemical & Technical Data
All quantitative data should be treated as typical values. Researchers should consult the

Certificate of Analysis for lot-specific data.
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Property Value Source

Chemical Name
(2R)-3-cyclohexyl-2-

hydroxypropanoic acid
[2]

Synonyms
(R)-α-Hydroxy-

cyclohexanepropanoic acid
-

CAS Number 156469-00-0 -

Molecular Formula C₉H₁₆O₃ [2]

Molecular Weight 172.22 g/mol [2]

Physical Form Solid -

Typical Purity ≥95% -

InChIKey
WMHUKKRNWMPXKB-

MRVPVSSYSA-N
-

Core Application: A Key Building Block for Potent
CCR5 Antagonists
A compelling application of (R)-α-Hydroxy-cyclohexanepropanoic acid is in the synthesis of

novel antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-

receptor for the entry of the HIV-1 virus into host cells, making it a prime target for antiviral drug

development.[3][4]

In the discovery of a series of highly potent spirodiketopiperazine-based CCR5 antagonists, the

(R)-cyclohexyl(hydroxy)methyl fragment, which is directly derived from (R)-α-Hydroxy-

cyclohexanepropanoic acid, was identified as a crucial component for high binding affinity.[3]

Specifically, the (3R,1’R) stereochemistry in the final compounds, which corresponds to the (R)

configuration of the building block, demonstrated superior in vitro activity compared to other

isomers.[3][4] This underscores the importance of stereochemical precision in drug design. The

cyclohexane group occupies a hydrophobic pocket in the receptor, highlighting the role of the

building block's lipophilic moiety.[5]
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Conceptual Synthesis Pathway
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Further Functionalization
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(Potent CCR5 Antagonist)

 

Esterification Workflow

1. Dissolve Acid,
Alcohol & DMAP

in Anhydrous DCM

2. Cool to 0°C

3. Add DCC Solution
Dropwise

4. Stir at RT
(Monitor by TLC)

5. Filter off DCU
Precipitate

6. Aqueous Work-up
(Acid/Base Wash)

7. Dry, Concentrate
& Purify (Chromatography)

Pure Ester Product
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Chiral HPLC Method Development Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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